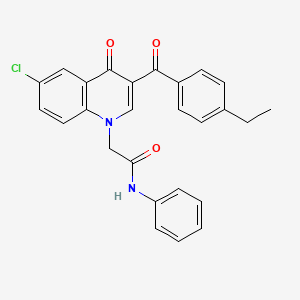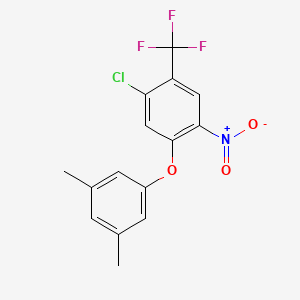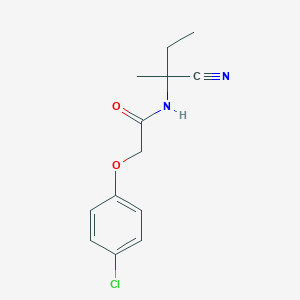
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. This compound was first identified as an activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. Since then, A-769662 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of AMPK in various physiological and pathological conditions.
Mechanism of Action
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This, in turn, leads to the activation of downstream signaling pathways that regulate cellular metabolism and energy homeostasis. This compound has been shown to be a direct activator of AMPK, as it does not require the presence of upstream kinases, such as LKB1 or CaMKKβ, to activate the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function. In vitro studies have demonstrated that this compound increases glucose uptake and glycogen synthesis in skeletal muscle cells and adipocytes, while also decreasing fatty acid synthesis and increasing fatty acid oxidation. In addition, this compound has been shown to induce autophagy in cancer cells, leading to apoptosis and cell death. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in neurons, suggesting its potential therapeutic use in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has several advantages as a tool compound for studying AMPK signaling. It is a specific and potent activator of AMPK, with no off-target effects reported to date. In addition, this compound is stable in solution and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects on AMPK signaling may be cell-type specific, and the compound may have different effects on different isoforms of AMPK. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in scientific research. One area of interest is the role of AMPK in cancer metabolism, and this compound has been shown to induce apoptosis in cancer cells through its effects on autophagy and mitochondrial function. Another potential application of this compound is in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Finally, this compound may have potential therapeutic applications in neurodegenerative disorders, where it has been shown to improve mitochondrial function and reduce oxidative stress.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with tert-butyl cyanoacetate in the presence of potassium carbonate and acetic acid to yield the corresponding cyanoester. The final step involves the hydrolysis of the cyanoester with hydrochloric acid to give this compound in high yield and purity.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been extensively used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in a dose-dependent manner both in vitro and in vivo. In addition, this compound has been used to study the downstream effects of AMPK activation, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMXBGJWSTUFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

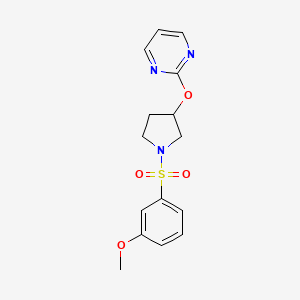

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)
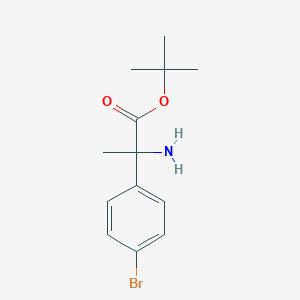
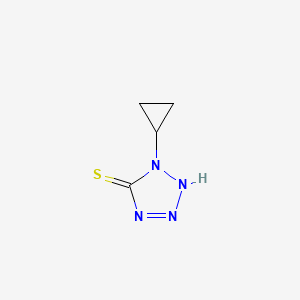

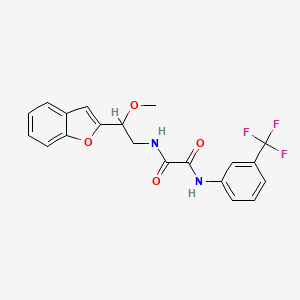

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)
![8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978618.png)
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)
